N-cyclopropyl-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide

HSP90 inhibition binding affinity structure-activity relationship

N-cyclopropyl-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide (CAS 1383702-76-8, C19H16N6O) is a synthetic small molecule belonging to the 4-(1H-1,2,3-triazol-1-yl)benzamide class, characterized by an indazole heterocycle connected via a 1,2,3-triazole linker to a benzamide core bearing an N-cyclopropyl substituent. This compound was rationally designed and evaluated as a heat shock protein 90 (HSP90) inhibitor within a focused series reported by He, Zhu, and Lu.

Molecular Formula C19H16N6O
Molecular Weight 344.4 g/mol
Cat. No. B12639402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide
Molecular FormulaC19H16N6O
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)C2=CC=C(C=C2)N3C=C(N=N3)C4=NNC5=CC=CC=C54
InChIInChI=1S/C19H16N6O/c26-19(20-13-7-8-13)12-5-9-14(10-6-12)25-11-17(22-24-25)18-15-3-1-2-4-16(15)21-23-18/h1-6,9-11,13H,7-8H2,(H,20,26)(H,21,23)
InChIKeyGXPWPSVBWMVTNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopropyl-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide Procurement Guide: HSP90 Inhibitor Research Tool


N-cyclopropyl-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide (CAS 1383702-76-8, C19H16N6O) is a synthetic small molecule belonging to the 4-(1H-1,2,3-triazol-1-yl)benzamide class, characterized by an indazole heterocycle connected via a 1,2,3-triazole linker to a benzamide core bearing an N-cyclopropyl substituent. This compound was rationally designed and evaluated as a heat shock protein 90 (HSP90) inhibitor within a focused series reported by He, Zhu, and Lu (2023) [1]. The indazolyl-triazole-benzamide scaffold is claimed broadly in patent families assigned to Esanex, Inc. covering indazolyl-benzamide derivatives for cell proliferation-related disorders [2]. The N-cyclopropyl amide motif is a key structural discriminator within this chemotype, contributing to HSP90α binding affinity and cellular anti-proliferative activity distinct from its N-alkyl analogs.

Why N-Cyclopropyl-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide Cannot Be Simply Interchanged with In-Class Analogs


Within the 4-(1H-1,2,3-triazol-1-yl)benzamide HSP90 inhibitor series, the N-amide substituent is a critical determinant of target binding and cellular potency. The N-cyclopropyl group introduces a conformationally constrained, small-ring alkyl moiety that alters both steric occupancy within the HSP90 N-terminal ATP-binding pocket and physicochemical properties (lipophilicity, solubility) relative to N-methyl, N-ethyl, or bulkier N-alkyl congeners. He et al. (2023) demonstrated that HSP90α binding affinity varied substantially across structurally analogous compounds within the same synthetic series; only a subset (6b, 6l, 6m, 6n, 6t, 6u) exhibited significant binding, with 6u—the compound incorporating the indazole-3-yl-triazole substitution pattern—emerging as the most potent anti-proliferative agent [1]. Generic substitution with a different N-alkyl benzamide analog, or with an alternative HSP90 inhibitor scaffold such as the tetrahydroindazol-4-one 2-aminobenzamide series (e.g., SNX-2112), cannot be assumed to reproduce the same target engagement profile, cellular selectivity, or pharmacokinetic behavior without explicit head-to-head validation [2]. The indazole-3-yl attachment regiochemistry versus indazole-5-yl or indazole-6-yl connectivity further differentiates this compound from other indazole-containing kinase or HSP90 inhibitors such as zelasudil (ROCK2 inhibitor) .

Quantitative Differentiation Evidence for N-Cyclopropyl-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide vs. Closest Analogs


HSP90α Binding Affinity Ranking Within the 4-(1H-1,2,3-Triazol-1-yl)benzamide Series

In the He et al. (2023) study, a fluorescence polarization-based HSP90α binding assay was used to screen the entire 4-(1H-1,2,3-triazol-1-yl)benzamide series. Among 21 synthesized compounds, only six (6b, 6l, 6m, 6n, 6t, and 6u) exhibited significant HSP90α binding affinity. Compound 6u—whose structural features correspond to the indazol-3-yl-triazole substitution with a cyclopropyl amide terminus within this SAR series—was among the top binders and was then advanced as the lead compound for anti-proliferative profiling across multiple cancer cell lines [1]. The remaining 15 compounds in the series did not achieve the same binding threshold, demonstrating that the specific substitution pattern of the target compound is non-redundant within this chemotype.

HSP90 inhibition binding affinity structure-activity relationship

Anti-Proliferative Potency in Capan-1 Pancreatic Cancer Cells: Lead Compound Selection

Compound 6u displayed the most potent anti-proliferative activity among all HSP90α-binding compounds in the series, with particularly strong efficacy in the Capan-1 human pancreatic adenocarcinoma cell line [1]. This cell line is notable for its resistance to 5-fluorouracil and its origin from a liver metastasis of a pancreatic ductal adenocarcinoma [2]. The pronounced activity in Capan-1 distinguishes 6u from other series members (6b, 6l, 6m, 6n, 6t), which, although HSP90α binders, did not achieve equivalent anti-proliferative potency in this chemoresistant pancreatic cancer model.

anti-proliferative activity pancreatic cancer Capan-1

N-Cyclopropyl Amide Differentiation vs. N-Ethyl and N-Methyl Benzamide Analogs

The N-cyclopropyl amide substituent distinguishes the target compound (CAS 1383702-76-8, MW 344.37) from its closest commercially catalogued N-alkyl analogs: N-ethyl-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide (CAS 1383702-71-3, MW 332.4) and 4-[4-(1H-indazol-3-yl)triazol-1-yl]-N-methylbenzamide (CAS 1383702-77-9, MW 318.33) . Cyclopropyl amides possess distinct conformational properties (restricted rotation, ~sp²-like cyclopropyl C–C bond character) and altered hydrogen-bonding capacity compared to linear alkyl amides, which can influence target binding pocket complementarity, metabolic stability (reduced N-dealkylation susceptibility), and logP. The cyclopropyl group also confers a unique steric footprint within the HSP90 ATP-binding site as visualized by molecular docking studies reported in the He et al. paper [1]. Substituting any of these N-alkyl analogs would yield a different molecular entity with unvalidated HSP90 pharmacology.

cyclopropyl amide structure-activity relationship physicochemical properties

Scaffold Differentiation from Tetrahydroindazol-4-one 2-Aminobenzamide HSP90 Inhibitors (SNX-2112 Class)

The target compound employs a 1,2,3-triazole-linked indazole-benzamide architecture, whereas the clinically evaluated HSP90 inhibitor SNX-2112 (PF-04928473, CAS 908112-43-6) utilizes a tetrahydroindazol-4-one core connected directly to a 2-aminobenzamide moiety [1]. SNX-2112 binds HSP90α with reported IC50 values of approximately 30 nM in ATP-competitive binding assays and exhibits broad anti-proliferative activity across cancer cell lines [2]. The triazole-linked scaffold of the target compound represents a structurally distinct HSP90 pharmacophore; the 1,2,3-triazole ring may participate in unique hydrogen-bond and π-stacking interactions within the ATP-binding pocket that differ from the direct indazole-benzamide connection of the SNX series. Additionally, the N-cyclopropyl benzamide terminus of the target compound contrasts with the 2-(4-hydroxycyclohexylamino)benzamide terminus of SNX-2112, yielding divergent hydrogen-bond donor/acceptor profiles and conformational flexibility. No direct head-to-head comparison of these two chemotypes has been reported.

scaffold hopping HSP90 inhibitor chemotype comparison

Regiochemical Differentiation: Indazole-3-yl vs. Indazole-5-yl Connectivity

The target compound features an indazol-3-yl attachment point to the triazole ring. This contrasts with compounds such as zelasudil (RXC007, CAS 2365193-22-0), a ROCK2 inhibitor that employs an indazol-5-yl-amino linkage to a 1-methyl-1,2,4-triazole , and various indazol-5-yl and indazol-6-yl HSP90 inhibitors reported in the patent literature [1]. The indazole C-3 vs. C-5 vs. C-6 connectivity determines the vector of the attached pharmacophore and alters electrostatic potential distribution across the bicyclic ring system, directly impacting kinase or chaperone binding site complementarity. The Esanex patent family (WO2016040809, EP3191473) explicitly claims indazolyl-benzamide derivatives encompassing multiple regioisomeric and substitution variants, affirming that biological activity is regiospecific [2].

regiochemistry indazole substitution kinase selectivity

Chemical Provenance and Available Purity Specifications for Research Procurement

N-cyclopropyl-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide is catalogued under CAS 1383702-76-8 with molecular formula C19H16N6O and molecular weight 344.37 g/mol . Commercially listed analogs include N-ethyl-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide (CAS 1383702-71-3) and 4-[4-(1H-indazol-3-yl)triazol-1-yl]-N-methylbenzamide (CAS 1383702-77-9) , which share the same indazole-triazole-benzamide core but differ at the amide terminus. The target compound's distinct CAS registry entry confirms its unique chemical identity as a single, defined molecular entity. Researchers should verify lot-specific purity (typically ≥95% by HPLC for research-grade material) and request certificates of analysis including 1H NMR, HPLC, and HR-MS characterization consistent with the published synthetic and analytical protocols described by He et al. [1].

compound procurement CAS registry purity specification

Recommended Research and Procurement Application Scenarios for N-Cyclopropyl-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide


HSP90-Dependent Cancer Cell Line Profiling and SAR Expansion Studies

Researchers conducting HSP90 inhibitor structure-activity relationship (SAR) studies should use this compound as a validated reference point within the 4-(1H-1,2,3-triazol-1-yl)benzamide chemotype. The He et al. (2023) publication provides a complete synthetic route, analytical characterization (1H NMR, 13C NMR, HR-MS), and biological assay framework (HSP90α binding, anti-proliferative screening) that can serve as a reproducibility benchmark for new derivatives [1]. The compound's demonstrated activity in the Capan-1 pancreatic cancer model makes it particularly suitable for pancreatic cancer-focused drug discovery programs. Procurement should be accompanied by verification of analytical data against the published characterization to ensure batch-to-batch consistency.

HSP90 Chemotype Scaffold Diversification in Screening Cascades

For drug discovery organizations maintaining HSP90 inhibitor screening cascades, this compound provides a 1,2,3-triazole-linked indazole-benzamide scaffold that is structurally orthogonal to both the tetrahydroindazol-4-one 2-aminobenzamide series (SNX-2112 class) [2] and the resorcinol-based or purine-scaffold HSP90 inhibitors. Including this chemotype in panel screening enables scaffold-based selectivity profiling and mitigates the risk of series-specific artifacts. The N-cyclopropyl amide terminus further distinguishes it from other triazole-benzamide analogs that may have been profiled in unrelated target classes (e.g., IRAK inhibitors) [3].

Computational Chemistry and Molecular Docking Validation Studies

The He et al. study includes molecular docking analysis demonstrating the binding mode of compound 6u within the HSP90 N-terminal ATP-binding pocket, with specific hydrogen-bond and hydrophobic interactions characterized [1]. Computational chemists can use these published docking poses as a validation set for developing or benchmarking HSP90-focused docking protocols, pharmacophore models, or molecular dynamics simulations. The conformational constraints imposed by the N-cyclopropyl group and the 1,2,3-triazole linker geometry provide a defined pharmacophore for virtual screening campaigns targeting the HSP90 ATP site.

Negative Control Differentiation in Indazole-Containing Kinase Inhibitor Studies

Investigators studying indazole-containing kinase inhibitors—particularly ROCK2 inhibitors such as zelasudil (indazol-5-yl scaffold) or JNK/p38 MAPK inhibitors—should procure this compound as a specificity control to confirm that observed biological effects are target-specific rather than indazole-scaffold-driven. The indazol-3-yl connectivity channels activity toward HSP90 rather than ROCK or MAPK pathways, enabling clean interpretation of target engagement data when used alongside appropriate positive and negative controls.

Quote Request

Request a Quote for N-cyclopropyl-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.